Cas no 2097949-05-6 (2-(3,4-Diethoxypyrrolidin-1-yl)butanoic acid)

2-(3,4-Diethoxypyrrolidin-1-yl)butanoic acid is a pyrrolidine-based carboxylic acid derivative featuring diethoxy substituents on the pyrrolidine ring. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate for the synthesis of biologically active molecules. The presence of both ether and carboxylic acid functional groups enhances its utility in further derivatization, enabling the development of compounds with tailored physicochemical properties. Its structural features may contribute to improved solubility and bioavailability in drug design applications. The compound's stability and synthetic accessibility make it a practical choice for exploratory research in heterocyclic chemistry and drug discovery programs.
2-(3,4-Diethoxypyrrolidin-1-yl)butanoic acid structure
2097949-05-6 structure
Product name:2-(3,4-Diethoxypyrrolidin-1-yl)butanoic acid
CAS No:2097949-05-6
MF:C12H23NO4
MW:245.315324068069
CID:5721489
PubChem ID:121203955

2-(3,4-Diethoxypyrrolidin-1-yl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3,4-diethoxypyrrolidin-1-yl)butanoic acid
    • 2-(3,4-Diethoxypyrrolidin-1-yl)butanoic acid
    • Inchi: 1S/C12H23NO4/c1-4-9(12(14)15)13-7-10(16-5-2)11(8-13)17-6-3/h9-11H,4-8H2,1-3H3,(H,14,15)
    • InChI Key: KDWVZOSTSQKEDC-UHFFFAOYSA-N
    • SMILES: O(CC)C1CN(C(C(=O)O)CC)CC1OCC

2-(3,4-Diethoxypyrrolidin-1-yl)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
D173106-1g
2-(3,4-Diethoxypyrrolidin-1-yl)butanoic Acid
2097949-05-6
1g
$ 570.00 2022-06-05
Life Chemicals
F1907-7899-10g
2-(3,4-diethoxypyrrolidin-1-yl)butanoic acid
2097949-05-6 95%+
10g
$3034.0 2023-09-07
Life Chemicals
F1907-7899-2.5g
2-(3,4-diethoxypyrrolidin-1-yl)butanoic acid
2097949-05-6 95%+
2.5g
$1439.0 2023-09-07
Life Chemicals
F1907-7899-0.5g
2-(3,4-diethoxypyrrolidin-1-yl)butanoic acid
2097949-05-6 95%+
0.5g
$627.0 2023-09-07
TRC
D173106-500mg
2-(3,4-Diethoxypyrrolidin-1-yl)butanoic Acid
2097949-05-6
500mg
$ 365.00 2022-06-05
Life Chemicals
F1907-7899-1g
2-(3,4-diethoxypyrrolidin-1-yl)butanoic acid
2097949-05-6 95%+
1g
$660.0 2023-09-07
TRC
D173106-100mg
2-(3,4-Diethoxypyrrolidin-1-yl)butanoic Acid
2097949-05-6
100mg
$ 95.00 2022-06-05
Life Chemicals
F1907-7899-0.25g
2-(3,4-diethoxypyrrolidin-1-yl)butanoic acid
2097949-05-6 95%+
0.25g
$595.0 2023-09-07
Life Chemicals
F1907-7899-5g
2-(3,4-diethoxypyrrolidin-1-yl)butanoic acid
2097949-05-6 95%+
5g
$2167.0 2023-09-07

Additional information on 2-(3,4-Diethoxypyrrolidin-1-yl)butanoic acid

Introduction to 2-(3,4-Diethoxypyrrolidin-1-yl)butanoic acid (CAS No. 2097949-05-6)

2-(3,4-Diethoxypyrrolidin-1-yl)butanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2097949-05-6, is a significant compound in the realm of pharmaceutical chemistry and drug development. This molecule, featuring a pyrrolidinyl moiety linked to a butanoic acid backbone with diethoxy substituents, has garnered attention due to its structural complexity and potential biological activity. The presence of the pyrrolidin-1-yl group suggests a possible role in modulating enzyme interactions or serving as a scaffold for further derivatization, which is a common strategy in medicinal chemistry.

The synthesis and characterization of 2-(3,4-Diethoxypyrrolidin-1-yl)butanoic acid involve rigorous methodologies to ensure high purity and yield. Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are employed to elucidate its molecular structure and confirm its identity. The diethoxy substituents on the pyrrolidine ring may influence the compound's solubility, metabolic stability, and overall pharmacokinetic properties, making it a valuable candidate for further investigation.

In recent years, there has been growing interest in heterocyclic compounds like pyrrolidines due to their diverse biological activities. Pyrrolidine derivatives have been explored for their potential in treating various diseases, including neurological disorders, inflammation, and infectious diseases. The specific arrangement of functional groups in 2-(3,4-Diethoxypyrrolidin-1-yl)butanoic acid may contribute to its ability to interact with biological targets such as enzymes or receptors, thereby modulating cellular processes.

One of the most compelling aspects of this compound is its potential application in drug discovery. The butanoic acid moiety can serve as a pharmacophore, providing a foundation for further chemical modifications to enhance binding affinity or selectivity. Researchers have been leveraging such scaffolds to develop novel therapeutics that address unmet medical needs. For instance, derivatives of pyrrolidine-based compounds have shown promise in preclinical studies as inhibitors of kinases or other enzymes involved in cancer pathways.

The diethoxy groups on the pyrrolidine ring are particularly noteworthy as they can influence the electronic properties of the molecule. These substituents may enhance lipophilicity or alter reactivity, which are critical factors in drug design. By tuning these groups, chemists can fine-tune the compound's properties to optimize its pharmacological profile. This flexibility makes 2-(3,4-Diethoxypyrrolidin-1-yl)butanoic acid a versatile building block for synthesizing more complex molecules.

Recent advancements in computational chemistry have also facilitated the study of this compound. Molecular modeling techniques allow researchers to predict how 2-(3,4-Diethoxypyrrolidin-1-yl)butanoic acid might interact with biological targets at the atomic level. These simulations can guide experimental design and help identify promising derivatives with enhanced activity or reduced toxicity. Such integrative approaches are becoming increasingly important in modern drug development pipelines.

The pharmaceutical industry has been particularly interested in exploring novel analogs of known bioactive molecules. By modifying key structural features, such as the pyrrolidinyl core or the diethoxy substituents, researchers aim to discover compounds with improved efficacy and safety profiles. 2-(3,4-Diethoxypyrrolidin-1-yl)butanoic acid represents an example of how strategic modifications can yield promising candidates for further investigation.

In conclusion, 2-(3,4-Diethoxypyrrolidin-1-yl)butanoic acid (CAS No. 2097949-05-6) is a structurally intriguing compound with potential applications in pharmaceutical research and drug development. Its unique combination of functional groups makes it a valuable scaffold for designing new therapeutics targeting various diseases. As research continues to uncover new biological activities and synthetic strategies for heterocyclic compounds like pyrrolidines, compounds such as this one are likely to play an increasingly important role in advancing medical science.

Recommend Articles

Recommended suppliers
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.